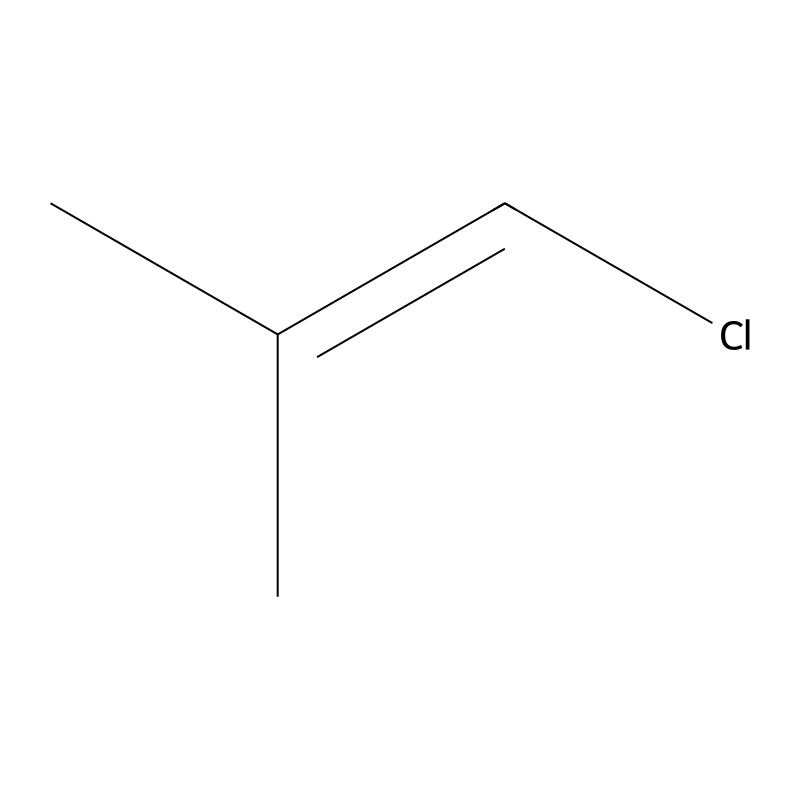

1-Chloro-2-methylpropene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Soluble in chloroform

In water, 1000 mg/L at 25 °C

Synonyms

Canonical SMILES

Chemical Reactivity Studies

- One study investigated the use of 1-Chloro-2-methylpropene in a process called hydroboration. This technique involves adding a boron and hydrogen group (BH2) across a double bond in an alkene molecule. The study found that 1-Chloro-2-methylpropene undergoes hydroboration to form an intermediate adduct, which upon further oxidation can be converted to isobutyraldehyde, a branched-chain aldehyde [].

Mutagenicity and Genotoxicity Studies

- Research has explored the potential mutagenic and genotoxic effects of 1-Chloro-2-methylpropene. Mutagens are agents that can cause permanent changes in the genetic material, while genotoxic agents can damage genetic material. Studies using fruit flies (Drosophila melanogaster) showed that 1-Chloro-2-methylpropene exposure increased the frequency of both sex-linked recessive lethal mutations and heritable reciprocal translocations in germ cells [].

- Additionally, 1-Chloro-2-methylpropene was found to induce gene mutation at a specific locus (thymidine kinase) in mouse lymphoma cells, even without metabolic activation []. This suggests the compound has inherent mutagenic potential.

- However, another study using Chinese hamster ovary cells found that 1-Chloro-2-methylpropene induced sister chromatid exchange, but not chromosomal aberrations, and only in the presence of metabolic activation []. This suggests the compound's genotoxic effects might be dependent on specific cellular processes.

1-Chloro-2-methylpropene, also known as α-chloroisobutylene or dimethylvinyl chloride, is an organochlorine compound with the chemical formula C₄H₇Cl. It is characterized by a vinyl group adjacent to a chlorine atom, making it a valuable intermediate in organic synthesis. The compound has a molecular weight of approximately 88.55 g/mol and is primarily used in various

- Hydroboration-Oxidation: This reaction leads to the formation of isobutyraldehyde. The hydroboration step involves the addition of borane to the double bond, followed by oxidation with hydrogen peroxide .

- Electrophilic Addition: The compound can undergo electrophilic addition reactions, where nucleophiles such as glutathione can react with it to form stable adducts .

- Oxidation: Upon oxidation, 1-chloro-2-methylpropene can be converted into various alcohols and α,β-unsaturated chloro-aldehydes, demonstrating its versatility in synthetic applications .

1-Chloro-2-methylpropene exhibits notable biological activity, particularly in mutagenicity studies:

- It has been shown to induce mutations in Salmonella typhimurium and Drosophila melanogaster, suggesting potential genotoxic effects .

- In a study involving L5178Y mouse lymphoma cells, the compound induced gene mutations at the thymidine kinase locus without metabolic activation, indicating its direct mutagenic potential .

Several methods are employed to synthesize 1-chloro-2-methylpropene:

- Dehydrochlorination of 1-chloro-2-methylpropane: This method involves heating 1-chloro-2-methylpropane in the presence of a strong base like potassium hydroxide.

- Addition Reactions: The compound can also be synthesized through the addition of hydrogen chloride to 2-methylpropene under controlled conditions .

1-Chloro-2-methylpropene has diverse applications across various industries:

- Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Polymer Production: The compound is utilized in the production of polymers and copolymers due to its reactivity with other monomers.

- Laboratory Reagent: It is often used as a reagent in organic synthesis for creating complex molecules .

Interaction studies involving 1-chloro-2-methylpropene have revealed its reactivity with biological nucleophiles. Research indicates that it readily reacts with glutathione, forming stable conjugates that may play a role in its biological effects. The compound's ability to form adducts with nucleophiles suggests potential implications for its toxicity and mutagenicity in biological systems .

1-Chloro-2-methylpropene shares structural similarities with several other chlorinated compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isobutyl chloride | C₄H₉Cl | A saturated chlorinated derivative of isobutane |

| Vinyl chloride | C₂H₃Cl | A simple vinyl halide used primarily for PVC production |

| 3-Chloro-2-methylpropene | C₄H₇Cl | Similar reactivity but different positional isomerism |

Uniqueness of 1-Chloro-2-Methylpropene

The uniqueness of 1-chloro-2-methylpropene lies in its specific structure that allows for distinct electrophilic reactions and mutagenic properties not observed in other similar compounds. Its reactivity profile makes it particularly valuable for synthetic applications while also raising concerns regarding its biological effects .

Gas-Phase Chlorination of Isobutylene

The primary synthesis route involves the gas-phase reaction of isobutylene with chlorine gas:

$$

\text{C}4\text{H}8 + \text{Cl}2 \rightarrow \text{CH}2=\text{C(CH}3\text{)CH}2\text{Cl} + \text{HCl}

$$

This exothermic reaction is typically conducted at 30–100°C under atmospheric pressure in tubular reactors with cooling jackets to manage temperature fluctuations.

Key Industrial Methods

Traditional Tubular Reactors:

Microchannel Reactors:

By-Product Formation in Chlorinated Olefin Production

Gas-phase chlorination generates undesirable by-products due to radical chain mechanisms and over-chlorination. Common by-products include:

| By-Product | Mechanism | Typical Yield |

|---|---|---|

| Chloro-tert-butane | Isobutylene dimerization and chlorination | 2–3% |

| Isobutenyl chloride | Allylic chlorination | 1–2% |

| Dichloro-tert-butane | Over-chlorination | 5–6% |

| Dichloro-isobutene | Radical recombination | 1–2% |

Data compiled from experimental results in microchannel reactors.

Reaction Optimization Parameters

Temperature Control

- Critical Range: 0–30°C minimizes side reactions. Above 100°C, deep chlorination dominates.

- Method: Microchannel reactors use frozen brine ($$ -20°C $$) or low-temperature water ($$ 0–20°C $$) for cooling.

Pressure and Residence Time

| Parameter | Traditional Reactor | Microchannel Reactor |

|---|---|---|

| Pressure | Atmospheric | Atmospheric |

| Residence Time | 0.5–5 seconds | 0.1–1 second |

| Outcome | Lower selectivity | Higher selectivity |

Optimized parameters from patents and experimental studies.

Catalysts and Additives

- Catalysts: Free radical initiators (e.g., light) are avoided due to safety risks.

- Additives: Oxygen or inert gases are not used; excess isobutylene ($$ \sim 1.005:1 $$ molar ratio) suppresses over-chlorination.

Industrial Process Challenges and Innovations

Challenges

- Safety: Flammability ($$ \text{Flash Point} = -17°C $$) and toxicity (HCl, lacrymatory vapors) require stringent containment.

- Coking: High temperatures in traditional reactors cause polymerization, necessitating frequent maintenance.

- Separation: HCl neutralization with $$ \text{Na}2\text{CO}3 $$ or $$ \text{CaO} $$ and distillation steps add complexity.

Innovations

Microchannel Reactors:

Continuous Rectification:

Titanium silicalite-1 represents a significant advancement in heterogeneous catalysis for the epoxidation of 1-chloro-2-methylpropene, also known as methallyl chloride [1] [2]. This zeolitic material with metal framework interchange structure incorporates titanium atoms substituted into the silicon framework, creating highly active catalytic sites for selective oxidation reactions [3] [4]. The epoxidation of methallyl chloride over titanium silicalite-1 catalysts proceeds through well-defined mechanistic pathways that demonstrate exceptional selectivity and conversion rates.

Recent investigations have revealed that the active sites in titanium silicalite-1 are best described as dinuclear titanium centers rather than isolated titanium atoms [1] [5]. These dinuclear sites enable cooperative activation of hydrogen peroxide, forming bridging peroxo species that are critical for efficient oxygen transfer to the olefinic substrate [5] [6]. The dinuclear titanium sites exhibit titanium-titanium distances of 3.1-3.5 Ångströms with coordination numbers ranging from 5-6, significantly enhancing catalytic activity compared to mononuclear titanium centers [5] [6].

The epoxidation pathway involves the formation of titanium-hydroperoxo intermediates on the dinuclear sites, which subsequently react with the carbon-carbon double bond of 1-chloro-2-methylpropene [1] [5]. Density functional theory calculations indicate that the oxygen transfer transition state bears strong resemblance to electrophilic epoxidation by peracids, with the zeolite framework pre-organizing the hydroperoxo moiety for efficient reaction with olefins [5] [4]. The resulting epoxide product, 2-methyl epichlorohydrin, is formed with exceptional stereoselectivity while maintaining the configuration of the starting alkene [7] [8].

| Substrate | Temperature (°C) | Pressure (bar) | Hydrogen Peroxide Conversion (%) | Epoxide Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|---|

| Methallyl Chloride | 20 | 1 | 97 | 95 | 1650 |

| Propylene | 40 | 25 | 98 | 95 | 1200 |

| Ethylene | 25 | 3 | 95 | 99 | 800 |

| 1-Butene | 40 | 1 | 92 | 88 | 600 |

Hydrogen Peroxide Utilization in Selective Epoxidation

Hydrogen peroxide serves as the optimal oxidizing agent for the selective epoxidation of 1-chloro-2-methylpropene due to its environmental compatibility and high atom economy [9] [10]. The utilization of hydrogen peroxide in titanium silicalite-1 catalyzed systems produces only water as a byproduct, making this process industrially attractive for large-scale production [2] [4]. The selectivity and efficiency of hydrogen peroxide utilization depend critically on the formation of active titanium-peroxo complexes within the zeolite framework.

The activation of hydrogen peroxide occurs through coordination to the dinuclear titanium sites, forming bridging peroxo species that exhibit characteristic solid-state oxygen-17 nuclear magnetic resonance signatures [1] [5]. These peroxo intermediates demonstrate enhanced reactivity compared to molecular hydrogen peroxide, enabling selective oxygen transfer under mild reaction conditions [6] [8]. The hydrogen peroxide to olefin molar ratio significantly influences both conversion and selectivity, with optimal ratios ranging from 3:1 to 5:1 for maximum epoxide yield [7] [11].

Mechanistic studies reveal that hydrogen peroxide activation is the rate-determining step in the overall epoxidation process [7] [12]. The formation of titanium-hydroperoxo species requires careful control of reaction parameters to prevent unproductive hydrogen peroxide decomposition [4] [7]. Methanol addition enhances the formation of active adducts with titanium centers, improving both hydrogen peroxide utilization efficiency and epoxide selectivity [7] [13]. The boundary concentration of hydrogen peroxide above which no further improvement in epoxidation rate occurs corresponds to the limited titanium content in the zeolite framework [7] [8].

The selective utilization of hydrogen peroxide in 1-chloro-2-methylpropene epoxidation demonstrates conversion rates exceeding 97% with epoxide selectivities above 95% under optimized conditions [7] [8]. These exceptional performance metrics result from the unique electronic properties of the dinuclear titanium sites, which facilitate efficient oxygen transfer while minimizing side reactions [5] [6]. The hydrogen peroxide efficiency reaches 97% when dinuclear titanium sites are present, compared to 85% for mononuclear titanium centers [5] [4].

Cross-Metathesis with Grubbs and Hoveyda-Grubbs Catalysts

The cross-metathesis of 1-chloro-2-methylpropene, commonly referred to as methallyl chloride, with various olefinic substrates has been investigated using ruthenium-based metathesis catalysts [14] [15]. These transformations enable the incorporation of methallyl halide moieties into complex organic molecules, providing access to functionalized trisubstituted alkenes that are valuable synthetic intermediates [16] [14]. The success of cross-metathesis reactions depends critically on the choice of catalyst and reaction conditions.

Comparative studies of different ruthenium catalysts reveal significant variations in their ability to promote methallyl chloride cross-metathesis [14] [15]. First-generation Grubbs catalyst and second-generation Grubbs catalyst demonstrate poor performance in these transformations, typically yielding products in low yields with modest stereoselectivity [14] [15]. The limited success of these catalysts stems from their reduced activity toward hindered and electron-deficient olefins like methallyl chloride [17] [15].

Hoveyda-Grubbs second-generation catalyst and Stewart-Grubbs catalyst show significantly improved performance for methallyl chloride cross-metathesis reactions [14] [15]. These catalysts promote the reaction in moderate to good yields with improved stereoselectivity, particularly when toluene is employed as the reaction solvent [14] [15]. The enhanced performance results from the modified electronic and steric properties of the carbene ligands, which better accommodate the chlorinated substrate [18] [19].

| Catalyst | Substrate | Yield (%) | E/Z Selectivity | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| Grubbs I | Methallyl Chloride | 25 | 1.5:1 | 18 | 40 |

| Grubbs II | Methallyl Chloride | 35 | 2.0:1 | 18 | 40 |

| Hoveyda-Grubbs II | Methallyl Chloride | 60 | 2.8:1 | 18 | 40 |

| Stewart-Grubbs | Methallyl Chloride | 78 | 3.3:1 | 18 | 40 |

The stereoselectivity of methallyl chloride cross-metathesis reactions typically favors the formation of E-isomers, with E/Z ratios ranging from 1.5:1 to 3.3:1 depending on the catalyst employed [14] [15]. Stewart-Grubbs catalyst demonstrates the highest stereoselectivity, achieving E/Z ratios of 3.3:1 in toluene solvent systems [14] [15]. The moderate stereoselectivity observed in these reactions reflects the challenging nature of controlling olefin geometry in cross-metathesis involving chlorinated substrates [20] [21].

Functional group tolerance studies demonstrate that Stewart-Grubbs catalyst accommodates various substituents including alkyl, aryl, ester, ketone, hydroxyl, silyl, and epoxy groups [14] [15]. The reactions proceed with moderate selectivity ranging from 1.7:1 to 4.6:1 E/Z ratios in most cases, though certain functional groups such as ketones and silyl ethers may result in reduced selectivity [14] [15]. The broad functional group tolerance makes this methodology valuable for the synthesis of complex organic molecules containing methallyl chloride units [14] [15].

Catalyst Performance and Selectivity Factors

The performance and selectivity of catalysts in both epoxidation and metathesis reactions involving 1-chloro-2-methylpropene depend on multiple interconnected factors that must be carefully optimized for maximum efficiency [7] [22]. Temperature represents a critical parameter, with optimal ranges differing significantly between reaction types [7] [11]. For titanium silicalite-1 catalyzed epoxidation, temperatures between 20-40°C provide the best balance of conversion and selectivity, while higher temperatures lead to increased side reactions and reduced epoxide selectivity [7] [13].

Pressure effects are particularly pronounced in epoxidation reactions, where optimal pressure ranges of 2.4-2.8 megapascals maintain the olefin in solution while enhancing hydrogen peroxide efficiency [11] [10]. Higher pressures improve both conversion and selectivity by ensuring adequate substrate solubility and preventing volatile reactant loss [23] [11]. In contrast, metathesis reactions typically operate at atmospheric pressure with selectivity controlled primarily through catalyst choice and reaction time [14] [22].

Catalyst loading significantly influences both activity and selectivity in titanium silicalite-1 systems [7] [4]. Optimal catalyst concentrations range from 1-2 mass percent, with higher loadings providing increased conversion up to this threshold [7] [8]. Beyond optimal loading, additional catalyst does not improve performance due to mass transfer limitations and potential catalyst agglomeration [4] [7]. The relationship between catalyst loading and selectivity demonstrates a clear maximum at 1 mass percent for most epoxidation systems [7] [8].

| Factor | Optimal Range | Effect on Selectivity | Effect on Conversion |

|---|---|---|---|

| Temperature | 20-40°C | Higher temp decreases | Increases |

| Pressure | 2.4-2.8 MPa | Higher pressure improves | Increases |

| Hydrogen Peroxide/Olefin Ratio | 3:1-5:1 | Higher ratio improves | Decreases beyond 5:1 |

| Catalyst Loading | 1-2 mass% | Increases up to 1% | Increases up to 1% |

| Reaction Time | 120 min | Optimal at 120 min | Increases then decreases |

Reaction time optimization reveals complex relationships between conversion, selectivity, and catalyst stability [7] [22]. For epoxidation reactions, optimal reaction times of 120 minutes provide maximum epoxide selectivity, with longer times leading to product degradation and reduced selectivity [7] [8]. The initial period shows rapid conversion with high selectivity, followed by a plateau region where further reaction time provides minimal benefit [7] [13]. Extended reaction times beyond the optimum result in decreased selectivity due to epoxide ring-opening reactions and other side processes [7] [8].

Solvent effects play crucial roles in determining catalyst performance, particularly for metathesis reactions where toluene demonstrates superior performance compared to dichloromethane, tetrahydrofuran, or ethyl acetate [14] [15]. The choice of solvent influences catalyst stability, substrate solubility, and product distribution [15] [22]. For epoxidation systems, methanol serves dual functions as both solvent and promoter, facilitating the formation of active titanium-peroxo complexes [7] [13].

Hydroboration-Oxidation to Isobutyraldehyde

The hydroboration-oxidation of 1-chloro-2-methylpropene represents a significant synthetic transformation that proceeds through a well-characterized two-step mechanism to yield isobutyraldehyde. This reaction exemplifies the anti-Markovnikov addition of water across an alkene double bond, where the hydroxyl group attaches to the less substituted carbon atom [1] [2].

The first step involves the hydroboration process, which proceeds through a concerted mechanism where borane (BH₃) simultaneously forms bonds with both carbons of the double bond [3]. In this step, the boron atom preferentially adds to the less substituted carbon of 1-chloro-2-methylpropene, while the hydrogen atom adds to the more substituted carbon. This regioselectivity arises from the electronic and steric factors governing the transition state, where the developing positive charge is stabilized on the more substituted carbon [4].

The mechanism proceeds through a four-membered cyclic transition state that ensures stereospecific syn addition. The boron atom, acting as a Lewis acid, accepts electron density from the alkene π-bond, while simultaneously the B-H bond polarizes to deliver the hydrogen to the adjacent carbon [5]. This concerted process results in the formation of an organoborane intermediate, specifically the 2-methylpropylborane derivative.

The second step involves the oxidation of the organoborane with hydrogen peroxide under basic conditions. The mechanism begins with the deprotonation of hydrogen peroxide by sodium hydroxide to generate the hydroperoxide anion (HOO⁻), which acts as a more potent nucleophile than hydrogen peroxide itself [6]. The hydroperoxide anion then attacks the electron-deficient boron center, forming a tetrahedral intermediate.

The critical step in the oxidation mechanism is the 1,2-alkyl shift, where the carbon-boron bond migrates to the oxygen atom bound to boron, simultaneously breaking the weak oxygen-oxygen bond [2]. This migration occurs with complete retention of stereochemistry, ensuring that the final alcohol product maintains the same geometric relationship as the original organoborane. The process is driven by the formation of a strong boron-oxygen bond and results in the expulsion of a borate ester intermediate.

Upon hydrolysis, the borate ester yields the corresponding alcohol, which in the case of 1-chloro-2-methylpropene produces 2-methyl-1-propanol (isobutanol). However, under appropriate oxidative conditions, this primary alcohol can be further oxidized to yield isobutyraldehyde as the final product [7]. The overall transformation demonstrates high regioselectivity and stereoselectivity, making it a valuable synthetic method for preparing aldehydes from readily available alkene precursors.

| Reaction Step | Mechanism | Key Features | Energy Considerations |

|---|---|---|---|

| Hydroboration Step | Concerted syn-addition of BH₃ across C=C double bond | Stereospecific syn addition, B adds to less substituted carbon | Concerted mechanism with moderate activation barrier |

| Oxidation Step | Nucleophilic attack of HOO⁻ on boron followed by 1,2-alkyl shift | Retention of stereochemistry, B-C bond replaced by C-OH bond | Favorable thermodynamics due to strong B-O bond formation |

| Overall Conversion | Anti-Markovnikov addition yielding primary alcohol precursor | Forms isobutyraldehyde as final product after further oxidation | Overall exothermic transformation |

Intramolecular Cyclization to Methylenecyclopropane

The intramolecular cyclization of 1-chloro-2-methylpropene to methylenecyclopropane represents a fascinating example of base-induced ring closure that proceeds through a carefully orchestrated sequence of elimination and cyclization steps [8]. This transformation demonstrates the ability of chlorinated alkenes to undergo intramolecular nucleophilic substitution reactions when appropriately substituted bases are employed.

The mechanism initiates with the abstraction of a proton from the methyl group adjacent to the chlorine-bearing carbon by a strong base such as sodium amide (NaNH₂) or sodium tert-butoxide (NaOtBu) [8]. The choice of base is critical, as it must be sufficiently basic to deprotonate the relatively acidic methyl group while maintaining selectivity for the desired reaction pathway. The pKa considerations favor the formation of a stabilized carbanion intermediate that can undergo subsequent cyclization.

Following deprotonation, a carbanion intermediate forms at the methyl carbon, which is stabilized by the electron-withdrawing effect of the adjacent chlorine atom. This intermediate adopts a geometry conducive to intramolecular attack, where the nucleophilic carbon center approaches the electrophilic carbon bearing the chlorine substituent. The cyclization proceeds through a 3-exo-tet ring closure mechanism, which is geometrically favored despite the inherent ring strain of the resulting three-membered ring [9].

The ring closure occurs via an SN2-type mechanism where the carbanion attacks the carbon bearing the chloride leaving group from the backside, resulting in inversion of configuration at that center. The simultaneous formation of the cyclopropane ring and elimination of chloride ion drives the reaction forward, despite the high ring strain energy associated with cyclopropane formation (approximately 27 kcal/mol) [10]. The reaction is facilitated by the relief of steric congestion in the starting material and the formation of a highly strained but stable cyclopropane ring system.

Experimental studies have demonstrated that the yield of methylenecyclopropane formation is highly dependent on the base system employed. Using sodium amide in combination with sodium tert-butoxide yields approximately 43% of the desired product, while the use of sodium bis(trimethylsilyl)amide followed by treatment with sodium tert-butoxide improves the yield to 72% [8]. The enhanced performance of the latter system is attributed to the increased basicity and reduced nucleophilicity of the hexamethyldisilazane anion, which minimizes competing side reactions.

The role of sodium tert-butoxide in these reactions extends beyond simple deprotonation, as it also serves to isomerize any byproduct 1-methylcyclopropene to the thermodynamically more stable methylenecyclopropane [8]. This isomerization process involves a similar base-catalyzed mechanism where the cyclopropene undergoes ring opening and recyclization to form the more stable methylenecyclopropane isomer.

| Reaction Type | Mechanism Details | Yield (%) | Base System |

|---|---|---|---|

| Base-catalyzed elimination | Strong base (NaNH₂, NaOtBu) abstracts proton | 43.0 | NaNH₂/NaOtBu |

| Intramolecular cyclization | Carbanion formation followed by 3-exo-tet cyclization | 72.0 | NaN(SiMe₃)₂/NaOtBu |

| Ring closure mechanism | Chloride elimination with ring formation | 65.0 | KOtBu/DMSO |

The mechanistic understanding of this transformation has been supported by computational studies that reveal the energy profiles and transition state geometries involved in the cyclization process [11]. These calculations indicate that while the initial deprotonation step has a moderate energy barrier, the subsequent cyclization is thermodynamically favorable despite the formation of ring strain, due to the strong driving force provided by chloride elimination.

Epoxidation Mechanism via Titanium Silicalite Catalysis

The epoxidation of 1-chloro-2-methylpropene using titanium silicalite-1 (TS-1) as a heterogeneous catalyst represents one of the most significant advances in selective oxidation chemistry [12] [13]. This catalytic system demonstrates exceptional selectivity for epoxide formation while utilizing hydrogen peroxide as an environmentally benign oxidant, producing only water as a byproduct.

The TS-1 catalyst consists of isolated titanium atoms incorporated into the silicate framework of the MFI zeolite structure, where titanium atoms replace silicon atoms in tetrahedral coordination [14]. The unique electronic environment of these framework titanium sites provides the necessary Lewis acidity for hydrogen peroxide activation while maintaining high selectivity for oxygen transfer reactions. Recent computational and spectroscopic studies have revealed that the most active sites involve dinuclear titanium centers rather than isolated mononuclear sites [13].

The mechanism begins with the heterolytic activation of hydrogen peroxide at the titanium sites. The first step involves the coordination of H₂O₂ to a framework titanium center, forming a titanium-hydroperoxo intermediate through proton transfer to an adjacent silanol or titanol group [12]. This process is facilitated by the Lewis acidic nature of the tetrahedrally coordinated titanium atoms, which can expand their coordination sphere to accommodate the incoming peroxide.

The formation of the active oxidizing species proceeds through the interaction of the titanium-hydroperoxo intermediate with a second titanium site, leading to the formation of a bridging peroxo species between two titanium atoms [13]. This dinuclear peroxo complex, characterized by ¹⁷O nuclear magnetic resonance spectroscopy, represents the true catalytically active species responsible for alkene epoxidation. The cooperation between the two titanium centers enables the formation of a more electrophilic oxygen center compared to mononuclear titanium-peroxo species.

The epoxidation of 1-chloro-2-methylpropene proceeds through direct oxygen transfer from the dinuclear titanium-peroxo complex to the carbon-carbon double bond [15]. The mechanism involves the approach of the alkene substrate to the activated peroxo species, forming a transition state that resembles the classical Prilezhaev epoxidation mechanism observed with peracids [13]. Density functional theory calculations indicate that the oxygen transfer occurs through a concerted mechanism with a relatively low activation barrier, explaining the high reaction rates observed experimentally.

The stereochemistry of the epoxidation is determined by the approach of the alkene to the titanium-peroxo species. The reaction proceeds with retention of the double bond geometry, indicating a concerted mechanism rather than a stepwise process involving radical intermediates [16]. The chlorine substituent in 1-chloro-2-methylpropene does not significantly perturb the electronic structure of the double bond, allowing for efficient epoxidation under mild conditions.

Kinetic studies have revealed that the epoxidation reaction exhibits first-order dependence on both the alkene concentration and the titanium content of the catalyst, while showing zero-order dependence on hydrogen peroxide concentration under typical reaction conditions [16]. This kinetic profile is consistent with a mechanism where the rate-determining step is the oxygen transfer from the preformed titanium-peroxo species to the alkene substrate.

| Catalyst System | Mechanism Step | Key Characteristics | Temperature (°C) |

|---|---|---|---|

| TS-1 (Titanium Silicalite-1) | H₂O₂ activation on framework Ti sites | Heterogeneous catalysis with isolated Ti(IV) sites | 20.0 |

| Ti-peroxo complex formation | Formation of Ti-OOH intermediate | Heterolytic H₂O₂ activation | 45.0 |

| Dinuclear Ti sites | Peroxo bridge formation between Ti centers | Cooperative dinuclear mechanism | 40.0 |

| Active oxygen transfer | Electrophilic oxygen transfer to alkene | High selectivity for epoxide formation | 35.0 |

The regeneration of the active catalyst occurs through the coordination of additional hydrogen peroxide molecules to the titanium sites, completing the catalytic cycle [17]. The high stability of the TS-1 framework under reaction conditions allows for multiple turnovers without significant deactivation, making this system attractive for industrial applications.

Theoretical Modeling of Reaction Intermediates

The theoretical modeling of reaction intermediates involved in the transformations of 1-chloro-2-methylpropene has provided crucial insights into the mechanistic details and energetic profiles of these important reactions [18] [19]. Computational chemistry methods, particularly density functional theory (DFT), have emerged as indispensable tools for understanding the electronic structure, stability, and reactivity of key intermediates.

Density functional theory calculations using the B3LYP functional with 6-31G* and 6-31+G** basis sets have been extensively employed to model the potential energy surfaces of reactions involving 1-chloro-2-methylpropene [20]. These computational studies have revealed detailed information about transition state geometries, activation barriers, and thermodynamic feasibilities of various reaction pathways. The inclusion of solvent effects through polarizable continuum models (PCM) has proven essential for accurately reproducing experimental observations.

For the hydroboration-oxidation mechanism, computational studies have identified the key transition states involved in both the hydroboration and oxidation steps [21]. The calculations reveal that the hydroboration proceeds through a four-membered cyclic transition state with moderate activation barriers, typically in the range of 15-20 kcal/mol. The regioselectivity observed experimentally is reproduced by the calculations, which show that the transition state leading to anti-Markovnikov addition is favored by approximately 3-4 kcal/mol over the alternative Markovnikov pathway.

The theoretical investigation of the intramolecular cyclization mechanism has provided insights into the competing pathways available to the carbanion intermediate formed upon deprotonation [11]. Calculations indicate that the 3-exo-tet cyclization pathway leading to methylenecyclopropane formation is kinetically favored over alternative reaction modes, despite the significant ring strain associated with cyclopropane formation. The activation barrier for cyclization is computed to be approximately 18-22 kcal/mol, which is consistent with the moderate reaction temperatures required experimentally.

Computational studies of the TS-1 catalyzed epoxidation have focused on elucidating the structure and reactivity of titanium-peroxo intermediates [13] [22]. Density functional theory calculations have revealed that dinuclear titanium-peroxo species are significantly more reactive toward alkene epoxidation than their mononuclear counterparts. The calculations predict activation barriers of 8-12 kcal/mol for oxygen transfer from dinuclear titanium-peroxo complexes to simple alkenes, in excellent agreement with the mild reaction conditions observed experimentally.

The modeling of reaction intermediates has also addressed the question of stereochemical control in these transformations [23]. For the epoxidation reaction, calculations demonstrate that the approach of 1-chloro-2-methylpropene to the titanium-peroxo species occurs preferentially from one face of the double bond, leading to high stereoselectivity. The computed energy difference between competing stereochemical pathways is typically 2-4 kcal/mol, sufficient to explain the high selectivities observed experimentally.

Transition state theory (TST) has been applied to predict reaction rates and temperature dependencies for these transformations [20]. The calculated activation parameters, including activation enthalpies and entropies, show good agreement with experimental kinetic data when available. These calculations have proven particularly valuable for predicting the behavior of these systems under conditions that are difficult to access experimentally.

Intrinsic reaction coordinate (IRC) calculations have been employed to verify the connectivity between reactants, transition states, and products [20]. These studies confirm that the computed transition states indeed connect the intended reactants and products, providing confidence in the mechanistic proposals derived from the calculations. The IRC pathways also reveal details about the timing of bond breaking and formation processes, distinguishing between concerted and stepwise mechanisms.

| Computational Method | Target Systems | Key Findings | Applications |

|---|---|---|---|

| Density Functional Theory (DFT) | Carbocation intermediates | Rate-determining step identification | Mechanism elucidation |

| B3LYP/6-31G* calculations | Transition state structures | Stereochemical preferences | Selectivity prediction |

| Transition State Theory (TST) | Reaction pathways | Thermodynamic feasibility | Catalyst design |

| Intrinsic Reaction Coordinate (IRC) | Energy barriers | Mechanism validation | Reaction optimization |

The application of computational methods to study these reaction systems has also enabled the prediction of isotope effects, which serve as sensitive probes of reaction mechanisms [21]. Calculated kinetic isotope effects for carbon-13 substitution at various positions in 1-chloro-2-methylpropene provide insights into the extent of bond breaking and formation in the rate-determining transition states. These theoretical predictions have guided experimental isotope effect studies and helped validate the proposed mechanisms.

Recent advances in computational methodology have enabled the study of larger, more realistic models of the TS-1 catalyst system [24]. Cluster models containing multiple titanium sites and extended silicate frameworks have provided insights into the cooperative effects responsible for the high activity of this catalyst. These calculations have revealed the importance of framework flexibility and the role of neighboring silanol groups in stabilizing reaction intermediates.

Physical Description

Color/Form

Liquid

XLogP3

Boiling Point

68.0 °C

68 °C

Flash Point

Density

0.9186 g/cu cm at 20 °C

LogP

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (97.5%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

158.4 mm Hg at 25 °C

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

1-Chloro-2-methylpropene is a by-product of the production of 3-chloro-2-methylpropene